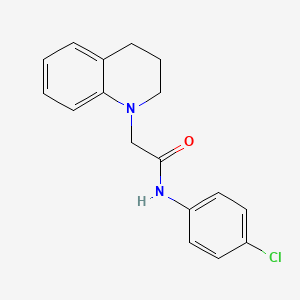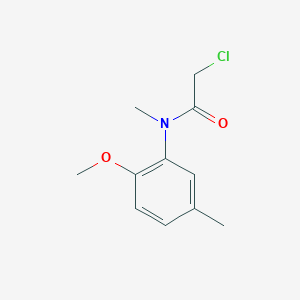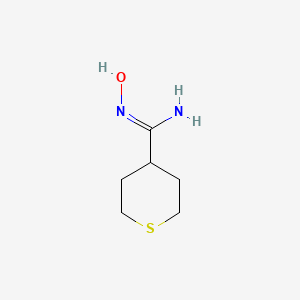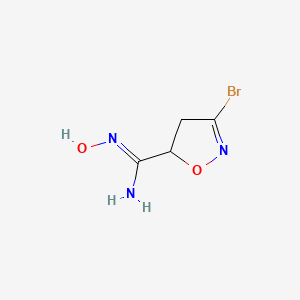
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, also known as MMB-dihydrochloride, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. MMB-dihydrochloride is a chiral compound, meaning that it can exist in two forms, with the two forms being mirror images of each other. This property makes it useful in a variety of applications, including as a chiral catalyst and as a starting material for organic synthesis.
Scientific Research Applications
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride is used in a variety of scientific research applications, including as a chiral catalyst in asymmetric synthesis, as a starting material for organic synthesis, and as a reagent in the synthesis of biologically active compounds. It has also been used in the synthesis of pharmaceuticals, such as antiviral drugs, and in the synthesis of materials for use in medical devices.
Mechanism of Action
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride acts as a chiral catalyst in asymmetric synthesis, facilitating the formation of a single enantiomer of a desired product. It also acts as a nucleophile in organic synthesis, allowing it to react with a variety of electrophiles to form desired products.
Biochemical and Physiological Effects
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride has not been found to have any adverse biochemical or physiological effects when used in scientific research applications. It is considered to be non-toxic and non-irritating, and has been found to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in laboratory experiments is its ability to facilitate the formation of a single enantiomer of a desired product. This makes it ideal for use in asymmetric synthesis. However, it is important to note that 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride is not suitable for use in all laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases.
Future Directions
There are a variety of potential future directions for the use of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in scientific research. These include its use in the synthesis of new pharmaceuticals and medical devices, its use as a chiral catalyst in asymmetric synthesis, and its use as a reagent in the synthesis of biologically active compounds. Additionally, further research could be conducted to explore the potential applications of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in other areas, such as in the synthesis of materials for use in nanotechnology.
Synthesis Methods
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride can be synthesized through a variety of methods, including the use of a Grignard reaction. In this method, a Grignard reagent is reacted with a halogenated alkyl halide to form an alkyl halide. This alkyl halide is then reacted with a base, such as sodium hydroxide, to form an alkoxide. This alkoxide is then reacted with a halogenated alkyl halide to form the desired product. Other methods of synthesis include the use of a catalytic hydrogenation reaction, a palladium-catalyzed coupling reaction, and a palladium-catalyzed cross-coupling reaction.
properties
IUPAC Name |
3-methyl-3-morpholin-4-ylbutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3-4-10)11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGUWJYUDTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N1CCOCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole](/img/structure/B6602075.png)

![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
![1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride](/img/structure/B6602097.png)

![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)
![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)

![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)

![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)